LogP Comparison Across Homologs
The lipophilicity of Non-1-EN-1-ylboronic acid, as measured by its partition coefficient (LogP), is significantly higher than that of its shorter-chain analogs. A comparison of (E)-1-hexenylboronic acid (C6), (E)-1-octenylboronic acid (C8), and (E)-Non-1-en-1-ylboronic acid (C9) reveals a clear and quantifiable trend of increasing LogP with chain length [1][2][3].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.9151 |
| Comparator Or Baseline | (E)-1-Octenylboronic acid: LogP = 1.5250; (E)-1-Hexenylboronic acid: LogP = 0.7448 |
| Quantified Difference | +0.39 LogP units vs. C8 analog; +1.17 LogP units vs. C6 analog |
| Conditions | Predicted LogP values based on computational models and reported in vendor technical datasheets [1][2][3]. |
Why This Matters
A higher LogP value indicates greater lipophilicity, which can enhance solubility in organic phases, influence partitioning in biphasic reactions, and potentially improve the handling and recovery of the compound in synthetic workflows, making it a distinct choice for specific reaction conditions.
- [1] ChemTradeHub. (1E)-1-Nonen-1-ylboronic acid (CAS 57404-77-0) - Chemical Properties & Safety Data. Supplier page. LogP 1.9151. View Source
- [2] Building Block (BOC Sciences). (E)-1-Octenylboronic Acid - CAS 42599-16-6. Product page. LogP 1.5250. View Source
- [3] Building Block (BOC Sciences). (E)-1-Hexenylboronic Acid - CAS 42599-18-8. Product page. LogP 0.7448. View Source
